molecular formula C9H13NO3S2 B6895887 N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)methanesulfonamide

N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)methanesulfonamide

Cat. No.: B6895887
M. Wt: 247.3 g/mol
InChI Key: HRLDQCKVBMMVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)methanesulfonamide is a chemical compound with a complex structure that includes a thieno[3,2-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)methanesulfonamide typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyran ring system. Common synthetic routes may include:

  • Condensation reactions: These reactions often involve the condensation of appropriate precursors to form the thieno[3,2-c]pyran core.

  • Substitution reactions: Subsequent substitution reactions introduce the methanesulfonamide group at the appropriate position on the thieno[3,2-c]pyran ring.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the thieno[3,2-c]pyran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)methanesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: Potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets may make it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound can be used in the development of new materials or as a component in chemical formulations. Its unique properties may make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)methanesulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)propan-2-amine: This compound is structurally similar but has an amine group instead of a methanesulfonamide group.

  • N-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl-4-sulfamoyl-1-piperidinecarboxamide: This compound has a methyl group and a piperidine ring, making it structurally distinct.

Uniqueness: N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)methanesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S2/c1-15(11,12)10-6-8-7-3-5-14-9(7)2-4-13-8/h3,5,8,10H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLDQCKVBMMVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1C2=C(CCO1)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.